Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-(3-fluorophenoxy)-5-methylthiophene-3-carboxylate with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and neuroprotective agent.
Medicine: Explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: Modulation of inflammatory pathways, including the NF-κB and MAPK signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chlorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 4-(3-bromophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 4-(3-methylphenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenoxy group, which enhances its lipophilicity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C16H13FN2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H13FN2O3S/c1-3-21-16(20)13-9(2)12-14(18-8-19-15(12)23-13)22-11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3 |
InChI Key |
ITIRYZDKVWFDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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